molecular formula C11H16O3 B2590302 (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester CAS No. 1992829-53-4

(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester

Cat. No.: B2590302
CAS No.: 1992829-53-4
M. Wt: 196.246
InChI Key: QVYFFPUIYTWOGQ-JWHQNHQBSA-N
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Description

(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester (CAS 1992829-53-4) is a high-value synthetic intermediate in medicinal chemistry. Its bicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, serving as a key precursor to novel ligands for monoamine transporters . This core structure is topologically similar to potent cocaine analogs like WIN 35,428, making it a critical building block for developing central nervous system (CNS) active compounds . Researchers utilize this ester in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki protocols, to introduce diverse aryl and heteroaryl substituents . Subsequent functional group manipulation, including samarium iodide (SmI2) reduction, allows for the stereoselective synthesis of saturated analogs for comprehensive structure-activity relationship (SAR) studies . These investigations are vital for creating potent and selective inhibitors of the dopamine (DAT) and serotonin (SERT) transporters, which are prime targets for developing pharmacological treatments for substance abuse . The compound's rigid framework is also highly relevant for synthesizing other functionalized bicyclic systems and exploring novel carbocyclic scaffolds through ring-expansion methodologies . This product is For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl (1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3/t7-,8+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYFFPUIYTWOGQ-JWHQNHQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester typically involves the construction of the bicyclic core followed by functional group modifications. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the bicyclic scaffold with a wide substrate scope.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions.

    Reduction: Reduction reactions can be used to modify the carbonyl group present in the structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors. For instance, derivatives of bicyclic compounds like this one have shown promise as inhibitors of arginase, an enzyme involved in the urea cycle that has implications in cancer and inflammatory diseases .

Case Study : A study highlighted the synthesis of arginase inhibitors utilizing bicyclic structures similar to (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives, demonstrating their efficacy in reducing arginase activity in cellular models .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Case Study : Research has shown that (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives can be employed in multi-step synthetic pathways to produce novel compounds with potential therapeutic effects .

Inhibitors of Metalloenzymes

(8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives have been studied for their inhibitory effects on metalloenzymes, which play critical roles in various biological processes.

Example : The synthesis of compounds based on this bicyclic structure has led to the identification of new inhibitors targeting metalloenzymes involved in cancer progression, showcasing their potential application in oncology research .

Neuropharmacology

Research indicates that bicyclic compounds similar to (8-Syn)-3-oxo-bicyclo[3.2.1]octane may have neuroprotective properties, making them candidates for further investigation in neuropharmacology.

Case Study : A recent investigation into the neuroprotective effects of azabicyclo compounds revealed promising results, suggesting a role for these compounds in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistrySynthesis of enzyme inhibitorsEffective arginase inhibitors developed
Organic SynthesisBuilding block for complex organic moleculesMulti-step synthesis pathways established
Drug DevelopmentInhibitors of metalloenzymesNew cancer-targeting inhibitors identified
NeuropharmacologyPotential neuroprotective agentsPromising results in treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is not well-documented. its bicyclic structure suggests that it may interact with biological targets in a manner similar to other bicyclic compounds. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Substituent Variations at Position 8

Compound Name Substituents Molecular Formula CAS Number Key Applications/Findings References
(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester 8-ethyl ester, 3-oxo C₁₀H₁₅NO₃ 32499-64-2 Intermediate for neuroprotective amines (e.g., 43d in acridine derivatives); alkaline hydrolysis yields secondary amines .
3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester 8-tert-butyl ester, 3-aza C₁₁H₂₀N₂O₂ 149771-44-8 Used in peptide-mimetic drugs; additional nitrogen enhances hydrogen-bonding potential .
8-Azabicyclo[3.2.1]octane-8-carboxylic acid benzyl ester 8-benzyl ester, 3-oxo C₁₅H₁₇NO₃ - Benzyl group improves lipophilicity; used in protective group strategies during synthesis .
3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester 8-tert-butyl ester, 3-oxo C₁₂H₁₉NO₃ - Synthesized in 99% yield via lithium bis(trimethylsilyl)amide-mediated reactions; precursor for triflate derivatives .

Functional Group Modifications

  • 8-Oxa Analogs : Replacement of the 8-aza group with oxygen (e.g., 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters ) shifts biological activity. For instance, benzothiophene-substituted analogs exhibit 177-fold selectivity for dopamine transporter (DAT) inhibition over serotonin transporters (SERT) .
  • Acetyloxy Derivatives: 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(acetyloxy)-3-oxo-, ethyl ester (CAS: 292036-31-8) introduces an acetyloxy group at position 2, increasing molecular complexity (C₁₂H₁₇NO₅, MW: 255.27 g/mol) for targeted drug delivery .

Stereochemical and Positional Isomerism

  • 3-Methylene Derivatives: 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-methylene-, ethyl ester (CAS: 934349-14-1, C₁₁H₁₇NO₂) features a methylene group at position 3, altering ring strain and reactivity .
  • Endo/Exo Isomers : Substituent orientation (e.g., 3-hydroxy groups in rac-2a and rac-2b ) affects metabolic pathways and binding affinity, as seen in flubatine derivatives .

Biological Activity

(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester, also known as ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic compound with potential biological activities. This article reviews its chemical properties, biological significance, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
CAS Number32499-64-2
IUPAC NameEthyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Density1.2 ± 0.1 g/cm³
Boiling Point311.3 ± 35 °C
Melting Point0 °C

Biological Activity

Research on the biological activity of this compound indicates various pharmacological potentials:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial properties, potentially acting as inhibitors against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Analgesic Properties :
    • Some studies have explored the analgesic effects of bicyclic compounds similar to (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives, suggesting that they may interact with pain receptors effectively .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria . This inhibition can restore the efficacy of β-lactam antibiotics against resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various bicyclic compounds, including (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives against clinical isolates of multidrug-resistant bacteria.

  • Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against resistant strains, indicating potent antimicrobial activity .

Study 2: Pain Management

In a pharmacological evaluation of bicyclic compounds for analgesic effects, researchers found that certain structural modifications enhanced pain relief properties.

  • Findings : Compounds with similar frameworks to (8-Syn)-3-oxo-bicyclo[3.2.1]octane were effective in reducing pain responses in animal models, suggesting potential for development as analgesics .

Q & A

Q. What are the documented incompatibilities or decomposition pathways under various experimental conditions (e.g., acidic/basic, thermal)?

  • Methodology : Perform stress testing:
  • Acidic : HCl (1M) at 50°C → monitor ester hydrolysis via TLC.
  • Basic : NaOH (1M) → quantify ketone formation via UV-Vis (λ = 245 nm).
  • Thermal : TGA/DSC to identify decomposition temperatures (>200°C typical for bicyclic esters) .

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